molecular formula C12H10N4O5 B10896435 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-1H-pyrazole-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10896435
M. Wt: 290.23 g/mol
InChI Key: YKFSJORXPNNRDI-UHFFFAOYSA-N
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Description

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxin ring fused with a pyrazole ring, along with a nitro group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin ring. This can be achieved by the reaction of catechol with ethylene glycol in the presence of an acid catalyst.

    Introduction of the Pyrazole Ring: The benzodioxin derivative is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.

    Nitration: The pyrazole derivative undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Carboxamide Formation: Finally, the nitro-pyrazole derivative is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes with optimization for yield and purity. This includes:

    Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The carboxamide group can participate in nucleophilic substitution reactions.

    Oxidation: The benzodioxin ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized benzodioxin derivatives.

Scientific Research Applications

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and functional groups.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Material Science: Use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: It may act as an inhibitor of certain enzymes by binding to their active sites.

    Signal Transduction Pathways: It could modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide
  • N-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanamide

Uniqueness

N~3~-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both a nitro group and a carboxamide group on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C12H10N4O5

Molecular Weight

290.23 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H10N4O5/c17-12(11-8(16(18)19)6-13-15-11)14-7-1-2-9-10(5-7)21-4-3-20-9/h1-2,5-6H,3-4H2,(H,13,15)(H,14,17)

InChI Key

YKFSJORXPNNRDI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(C=NN3)[N+](=O)[O-]

Origin of Product

United States

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